molecular formula C7H13NO4S B1197785 S-(2-Carboxypropyl)cysteine CAS No. 6852-42-2

S-(2-Carboxypropyl)cysteine

Cat. No. B1197785
CAS RN: 6852-42-2
M. Wt: 207.25 g/mol
InChI Key: QSPWUNSFUXUUDG-AKGZTFGVSA-N
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Description

Synthesis Analysis

The synthesis of S-(2-Carboxypropyl)cysteine and related derivatives, such as S-(1-carboxyethyl)-L-cysteine (1-CEC) and S-(1-carboxypropyl)-L-cysteine (1-CPC), typically involves the reaction of cysteine with haloacids like 2-bromopropionic acid or 2-bromobutyric acid. These reactions yield compounds that can be identified and characterized through chromatographic techniques (Blarzino, Foppoli, & Coccia, 1987).

Molecular Structure Analysis

The molecular structure of S-(2-Carboxypropyl)cysteine has been studied through various spectroscopic methods, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectrometry. These analyses help elucidate the compound's structural features, such as its carboxypropyl and cysteine moieties (Kinuta et al., 1992).

Chemical Reactions and Properties

S-(2-Carboxypropyl)cysteine participates in various chemical reactions, including oxidative deamination and reactions with unsaturated carbonyl compounds. These reactions can lead to the formation of a variety of products, highlighting the compound's reactivity and functional versatility (Foppoli, Coccia, & Blarzino, 1986).

Physical Properties Analysis

The physical properties of S-(2-Carboxypropyl)cysteine, such as solubility, melting point, and crystalline structure, are crucial for its application in various scientific and industrial processes. Studies on related compounds provide insights into these properties and their implications for the compound's behavior in different environments (Carson, 1977).

Chemical Properties Analysis

The chemical properties of S-(2-Carboxypropyl)cysteine, including its acidity, reactivity towards nucleophiles, and participation in disulfide bond formation, are essential for understanding its role in biological systems and its potential for pharmaceutical and industrial applications. Research into its reactivity and interactions with other molecules sheds light on these properties and their practical applications (Katritzky et al., 2011).

Scientific Research Applications

Application

“S-(2-Carboxypropyl)cysteine” and its assumed metabolite, “S-(2-Carboxyethyl)-l-cysteine sulfoxide”, are present abundantly in a number of plants of the legume family . In humans, these amino acids may occur as a result of exposure to environmental acrylonitrile or acrylamide, and due to consumption of the legumes .

Method of Application

The β-CEC molecule is a homolog of S-carboxymethyl-l-cysteine (carbocisteine, CMC), a clinically employed antioxidant and mucolytic drug .

Results

In renal tubular epithelial cells (RTECs), β-CEC and the sulfoxide were not acutely cytotoxic, but activated the antioxidant Nrf2 pathway . β-CEC enhanced the cytotoxic effects of arsenic, cadmium, lead, and mercury, but inhibited the cytotoxic stress induced by cisplatin, oxaliplatin, and CuO nanoparticles and acted as an antioxidant in a copper-dependent oxidative DNA degradation assay .

Pharmacology

Application

“S-(2-Carboxypropyl)cysteine” is a water-soluble and odourless compound that enhances sweet, salty, and umami tastes, characteristics of which are desirable for food additives .

Method of Application

Upon consumption, “S-(2-Carboxypropyl)cysteine” is primarily absorbed from the small intestine in the intact form, but is also partly decomposed to allylsulfenic acid, pyruvic acid and ammonia .

Results

“S-(2-Carboxypropyl)cysteine” has numerous in vivo functions, such as the prevention of diabetes, myocardial ischaemia, hepatic injury, platelet aggregation and blood ethanol elevation .

Insecticidal Applications

Application

“S-(2-Carboxypropyl)cysteine” and its assumed metabolite, “S-(2-Carboxyethyl)-l-cysteine sulfoxide”, are present abundantly in a number of plants of the legume family . These amino acids may occur as a result of exposure to environmental acrylonitrile or acrylamide, and due to consumption of the legumes . They have been found to have insecticidal properties .

Method of Application

The β-CEC molecule is a homolog of S-carboxymethyl-l-cysteine (carbocisteine, CMC), a clinically employed antioxidant and mucolytic drug .

Results

In renal tubular epithelial cells (RTECs), β-CEC and the sulfoxide were not acutely cytotoxic, but activated the antioxidant Nrf2 pathway . β-CEC enhanced the cytotoxic effects of arsenic, cadmium, lead, and mercury, but inhibited the cytotoxic stress induced by cisplatin, oxaliplatin, and CuO nanoparticles and acted as an antioxidant in a copper-dependent oxidative DNA degradation assay .

Metabolic Marker

Application

“S-(2-Carboxypropyl)cysteine” is a urine metabolite and a metabolic marker of Leigh-like syndrome .

Method of Application

The compound is detected in urine samples of patients with Leigh-like syndrome .

Results

The presence of “S-(2-Carboxypropyl)cysteine” in urine can be used as a diagnostic tool for Leigh-like syndrome .

Food Additive

Application

“S-(2-Carboxypropyl)cysteine” is a water-soluble and odourless compound that enhances sweet, salty, and umami tastes, characteristics of which are desirable for food additives .

Method of Application

Upon consumption, “S-(2-Carboxypropyl)cysteine” is primarily absorbed from the small intestine in the intact form, but is also partly decomposed to allylsulfenic acid, pyruvic acid and ammonia .

Results

“S-(2-Carboxypropyl)cysteine” has numerous in vivo functions, such as the prevention of diabetes, myocardial ischaemia, hepatic injury, platelet aggregation and blood ethanol elevation .

Metabolic Marker

Application

“S-(2-Carboxypropyl)cysteine” is a urine metabolite and a metabolic marker of Leigh-like syndrome .

Method of Application

The compound is detected in urine samples of patients with Leigh-like syndrome .

Results

The presence of “S-(2-Carboxypropyl)cysteine” in urine can be used as a diagnostic tool for Leigh-like syndrome .

properties

IUPAC Name

3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPWUNSFUXUUDG-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988188
Record name S-(2-Carboxypropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Carboxypropyl)cysteine

CAS RN

6852-42-2
Record name S-(2-Carboxypropyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Carboxypropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
T Suzuki, M Sugii, T Kakimoto - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
It was proved that uniformly labeled L-valine-[14 C] is incorporated into 2-carboxypropyl group of S-(2-carboxypropyl) glutathione and S-(2-carboxypropyl) cysteine in excised root of …
Number of citations: 64 www.jstage.jst.go.jp
K Yamada, K Aiba, Y Kitaura, Y Kondo… - Journal of Medical …, 2015 - jmg.bmj.com
Background Short-chain enoyl-CoA hydratase—ECHS1—catalyses many metabolic pathways, including mitochondrial short-chain fatty acid β-oxidation and branched-chain amino …
Number of citations: 67 jmg.bmj.com
Y Yamaguchi, H Kumagai - Experimental and …, 2020 - spandidos-publications.com
… One mechanism involves γ-glutamyl S-2-carboxypropyl cysteine produced from S-2-… S-2-carboxypropyl cysteine, and S-allyl cysteine can be produced from S-2-carboxypropyl cysteine. …
Number of citations: 62 www.spandidos-publications.com
S Tsuboi, S Kishimoto, S Ohmori - Journal of agricultural and food …, 1989 - ACS Publications
MATERIALS AND METHODS Reagents. 2, 4-Dinitrofluorobenzene (DNB) was purchased from Katayama Chemical Industries Co.(Osaka, Japan). Ace-tonitrile and methanol for HPLC …
Number of citations: 7 pubs.acs.org
H Yang, D Yu - BMC pediatrics, 2020 - bmcpediatr.biomedcentral.com
Short-chain enoyl-CoA hydratase (SCEH or ECHS1) deficiency is a rare congenital metabolic disorder caused by biallelic mutations in the ECHS gene. Clinical phenotype includes …
Number of citations: 19 bmcpediatr.biomedcentral.com
IC Huffnagel, EJW Redeker, L Reneman, FM Vaz… - JIMD Reports, Volume …, 2018 - Springer
We report the major diagnostic challenge in a female patient with signs and symptoms suggestive of an early-onset mitochondrial encephalopathy. Motor and cognitive development …
Number of citations: 25 link.springer.com
鈴木友二, 杉井通泰, 柿本年雄 - Chemical and Pharmaceutical Bulletin, 1962 - jlc.jst.go.jp
It was proved that uniformly labeled L-valine-[ 14 C] is incorporated into 2-carboxypropyl group of S-(2-carboxypropyl) glutathione and S-(2-carboxypropyl) cysteine in excised root of …
Number of citations: 2 jlc.jst.go.jp
B GRANROTH - ACTA CHEMICA SCANDINAVICA, 1967 - actachemscand.org
Laboratory of the Foundation for Chemical Research, Biochemical Research Institute, Helsinki, Finland ycloalliin or 3-methyl-l, 4~ thiazane~ 5-carboxylic acid-1-oxide (I) has been …
Number of citations: 26 actachemscand.org
S Olgiati, M Skorvanek, M Quadri… - Movement …, 2016 - Wiley Online Library
Background ECHS1 encodes a mitochondrial enzyme involved in the degradation of essential amino acids and fatty acids. Recently, ECHS1 mutations were shown to cause a new …
M Kuwajima, K Kojima, H Osaka, Y Hamada… - Molecular Genetics and …, 2021 - Elsevier
Short-chain enoyl-CoA hydratase (ECHS1) is involved in amino acid and fatty acid catabolism in mitochondria and its deficiency causes Leigh syndrome or exercise-induced dystonia. …
Number of citations: 8 www.sciencedirect.com

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